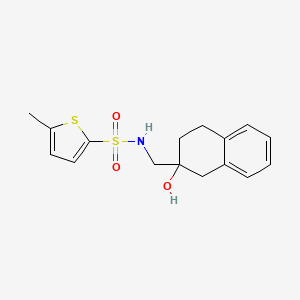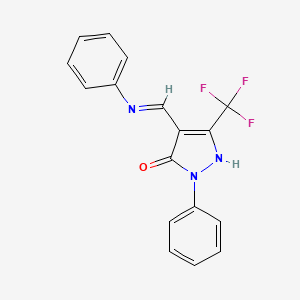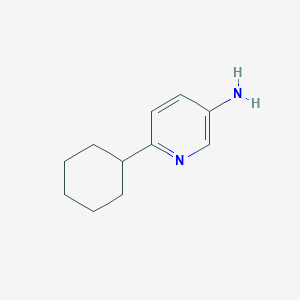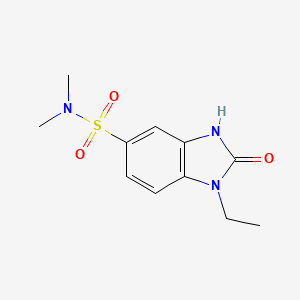![molecular formula C4H3N5O2 B2401444 1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol CAS No. 124868-43-5](/img/structure/B2401444.png)
1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring, with hydroxyl groups at positions 4 and 7. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by cyclization with a suitable diamine to form the pyridazine ring . Another method involves the use of nitrites to cyclize heterocyclic diamines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include hydrazine hydrate, dicarbonyl compounds, and nitrites .
Chemical Reactions Analysis
Types of Reactions
1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyridazine scaffold .
Scientific Research Applications
1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for drug development .
Comparison with Similar Compounds
1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol can be compared with other similar compounds, such as:
1H-[1,2,3]triazolo[4,5-b]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridazine ring.
1H-[1,2,3]triazolo[4,5-c]pyridazine: Another triazolopyridazine isomer with different ring fusion.
1H-[1,2,3]triazolo[1,5-a]pyrazine: Contains a triazole ring fused to a pyrazine ring in a different orientation.
The uniqueness of this compound lies in its specific ring fusion and the presence of hydroxyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5,6-dihydro-2H-triazolo[4,5-d]pyridazine-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c10-3-1-2(6-9-5-1)4(11)8-7-3/h(H,7,10)(H,8,11)(H,5,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOWYXHDQSVWJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1C(=O)NNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2401361.png)

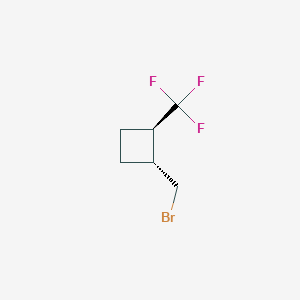
![tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2401366.png)
![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2401370.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

